Methyl cyanoformate

Description

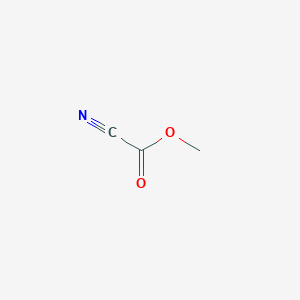

Structure

3D Structure

Properties

IUPAC Name |

methyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFJXLKRAFEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066235 | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-15-2 | |

| Record name | Methyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cyanoformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Cyanoformate: A Technical Guide to Fundamental Reaction Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl cyanoformate, commonly known as Mander's Reagent, is a versatile and highly effective reagent in modern organic synthesis.[1][2] Its primary utility lies in the methoxycarbonylation of nucleophiles, particularly in the C-acylation of ketone enolates to produce β-keto esters with exceptional regioselectivity.[3] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including its synthesis, nucleophilic reactions, cycloadditions, and radical-mediated transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound (CH₃OC(O)CN) is an organic compound valued for its ability to act as a potent electrophile for the introduction of the methoxycarbonyl group.[1] Unlike more conventional acylating agents such as methyl chloroformate or acid anhydrides, this compound exhibits a strong preference for C-acylation over O-acylation when reacting with ambident nucleophiles like enolates.[4][5] This high selectivity is crucial in the synthesis of complex molecules, where precise control over reaction outcomes is paramount.[2] Beyond its celebrated role in forming β-keto esters, the reagent participates in a variety of other transformations, including cycloadditions and free-radical cyanations, further broadening its synthetic utility.[6][7]

Physical and Spectroscopic Properties

This compound is a colorless, toxic, and lachrymatory liquid.[1] Its key physical and spectroscopic data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₂ | [1] |

| Molar Mass | 85.06 g/mol | [8] |

| Boiling Point | 100-101 °C | [3] |

| Density | 1.072 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.374 | [3] |

| ¹H NMR (CDCl₃) | δ: 3.76 (s, 3H, OMe) | [4] |

| ¹³C NMR (CDCl₃) | δ: 51.8, 170.2 | [4] |

| IR (CHCl₃) cm⁻¹ | 2230 (C≡N), 1744 (C=O) | [4][9] |

| Mass Spec (m/z) | 210 (M⁺, for a β-keto ester product) | [4] |

Table 1: Physical and Spectroscopic Data for this compound and a representative product.

Synthesis of this compound

This compound is readily prepared in the laboratory through the reaction of methyl chloroformate with an alkali metal cyanide. To facilitate the reaction in a two-phase system, a phase-transfer catalyst is typically employed.

A common procedure involves treating methyl chloroformate with potassium cyanide in the presence of 18-crown-6 or a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide.[2]

Fundamental Reaction Mechanisms

Reaction with Nucleophiles: C-Acylation of Enolates

The most significant application of this compound is the C-acylation of preformed lithium enolates to synthesize β-keto esters.[4] This reaction proceeds with high regioselectivity, which is attributed to the mechanism of addition-elimination at the carbonyl group.

The reaction is initiated by the nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the stable, weakly basic cyanide ion (CN⁻) drives the reaction to completion, yielding the β-keto ester and lithium cyanide.[4] The preference for C-acylation over O-acylation, especially in ethereal solvents, is a key advantage of this reagent.[1]

| Substrate (Ketone) | Product (β-Keto Ester) | Solvent | Yield (%) | Reference |

| 4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone | Methyl 2-oxodecahydronaphthalene-4a-carboxylate | Diethyl Ether | 81-84 | [4] |

| 3-Methyl-2-cyclohexen-1-one (via cuprate (B13416276) addition) | Methyl 3-methyl-2-oxocyclohexane-1-carboxylate | Diethyl Ether | ~94 (vs 6% O-acylation) | [4] |

Table 2: Representative C-Acylation Reactions with this compound.

Cycloaddition Reactions

This compound and its analogs can act as dipolarophiles or reactants in metal-catalyzed cycloadditions.

-

[3+2] Dipolar Cycloaddition: Ethyl cyanoformate, a close homolog, undergoes copper(I)-catalyzed [3+2] cycloaddition with organoazides to yield 1,5-disubstituted tetrazoles.[7][10]

-

Palladium-Catalyzed Cyanoesterification: In the presence of a palladium catalyst, this compound adds across the double bond of norbornene derivatives. This process is highly stereoselective and is believed to proceed through a trans-Pd(CN)(CO₂Me)(PPh₃)₂ intermediate.[7][10]

Radical Reactions

This compound can participate in free-radical chain reactions to achieve cyanation of alkanes.

-

Peroxide-Initiated Cyanation: The reaction, initiated by a radical source like dibenzoyl peroxide, involves the addition of an alkyl radical (R•) to the carbon-nitrogen triple bond of this compound.[9] This forms an iminyl radical intermediate. The intermediate then undergoes β-scission to release the alkyl cyanide (R-CN), carbon dioxide, and a methyl radical (•CH₃), which propagates the chain.[6][9]

-

Photochemical Cyanation: Irradiation of alkanes with this compound in the presence of polyoxotungstates can also produce nitriles or α-iminoesters, depending on the reaction conditions, via a proposed iminyl radical intermediate.[7][10]

Experimental Protocols

Key Experiment: C-Acylation of a Ketone via its Lithium Enolate

This protocol is adapted from a procedure published in Organic Syntheses for the regiospecific synthesis of a β-keto ester.[4]

CAUTION: This procedure involves liquid ammonia (B1221849), metallic lithium, and generates toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.[4]

Objective: To synthesize methyl 2-oxodecahydronaphthalene-4a(2H)-carboxylate.

Materials:

-

Enone substrate (10.08 g, 0.07 mol)

-

Lithium wire (1.11 g, 0.16 mol)

-

tert-Butyl alcohol (5.10 g, 0.07 mol)

-

Isoprene

-

This compound (6.73 g, 0.08 mol)

-

Liquid ammonia (~350 mL), dried

-

Anhydrous diethyl ether

-

Water, Brine, Anhydrous magnesium sulfate

-

Hexane (B92381), Ethyl acetate

Apparatus:

-

1-L three-necked, round-bottomed flask, flame-dried

-

Dry ice condenser

-

Magnetic stirrer

-

Septa and nitrogen line

Procedure:

-

Enolate Formation: A solution of the enone substrate and tert-butyl alcohol in diethyl ether (40 mL) is added dropwise over 15 minutes to a solution of lithium metal in liquid ammonia at -78 °C. The reaction mixture is stirred until the enone is consumed.[4]

-

Quenching Excess Lithium: Isoprene is added dropwise to quench any remaining lithium, indicated by the disappearance of the deep blue color.[4]

-

Solvent Removal: The ammonia is allowed to evaporate under a stream of dry nitrogen, and the ether is removed under reduced pressure to yield the lithium enolate as a white foam.[4]

-

C-Acylation: The enolate is suspended in dry diethyl ether (80 mL) and cooled to -78 °C. This compound is added over 5 minutes. The mixture is stirred for 40 minutes at -78 °C and then allowed to warm to 0 °C.[4]

-

Work-up: Water (500 mL) and ether (200 mL) are added. The organic layer is separated, and the aqueous phase is extracted with ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[4]

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel followed by recrystallization from hexane to afford the pure β-keto ester (Yield: 81-84%).[4]

Waste Disposal: The aqueous washings contain toxic lithium cyanide and must be treated with an oxidizing agent (e.g., bleach) before disposal according to local regulations.[4]

Conclusion

This compound is a powerful and selective reagent with a well-established role in organic synthesis. Its fundamental reaction mechanisms are dominated by its behavior as a potent electrophile in nucleophilic acyl substitution, leading to highly efficient C-acylation of enolates. Furthermore, its participation in cycloaddition and radical cyanation reactions highlights its versatility. A thorough understanding of these core mechanisms, supported by robust experimental protocols, enables chemists to leverage this reagent for the precise and predictable construction of complex molecular architectures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. This compound 99 17640-15-2 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.com [thieme-connect.com]

physical and chemical properties of methyl cyanoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoformate (MCF), a colorless liquid with the chemical formula C₃H₃NO₂, is a versatile and highly reactive organic compound.[1][2] It is widely recognized in the field of organic synthesis under the name "Mander's reagent."[1][2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are interested in the applications of this important reagent.

Physical and Chemical Properties

This compound is a colorless liquid with an ethereal odor.[1][2] It is soluble in common organic solvents such as alcohol, benzene, and ether, but decomposes in the presence of alkalies and water.[2]

Quantitative Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₂ | [1][4] |

| Molecular Weight | 85.06 g/mol | [1] |

| Density | 1.072 g/cm³ at 25 °C | [1] |

| Boiling Point | 100-101 °C | [1] |

| Melting Point | 185-186 °C | [5] |

| Refractive Index | n20/D 1.374 | [2] |

| Flash Point | 26 °C (78.8 °F) - closed cup | |

| Vapor Pressure | 36.6 mmHg at 25°C | [No specific citation found in search results] |

Chemical Properties and Reactivity

This compound is primarily known for its utility as an efficient acylating agent. Its key application is in the C-acylation of ketone enolates to produce β-keto esters, a critical transformation in the synthesis of complex organic molecules.[6] This reaction, often referred to as Mander's reaction, is highly regioselective, favoring C-acylation over O-acylation, which can be a competing pathway with other acylating agents like acyl chlorides.[6]

The compound is stable under recommended storage conditions but is sensitive to moisture.[2] It is incompatible with strong acids, oxidizing agents, bases, and strong reducing agents. [No specific citation found in search results] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and can react violently with strong oxidizing acids. [No specific citation found in search results]

Experimental Protocols

Synthesis of this compound (Small Scale)

A convenient method for the preparation of small quantities (up to 30 g) of this compound involves the reaction of methyl chloroformate with potassium cyanide in the presence of a phase-transfer catalyst.

Materials:

-

Methyl chloroformate

-

Potassium cyanide

-

18-crown-6 (B118740) or another suitable phase-transfer catalyst

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of potassium cyanide and a catalytic amount of 18-crown-6 in anhydrous acetonitrile (B52724) is prepared.

-

The mixture is stirred vigorously, and methyl chloroformate is added dropwise from the dropping funnel at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then filtered to remove the inorganic salts.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

C-Acylation of a Ketone Enolate using Mander's Reagent

The following is a representative procedure for the C-acylation of a preformed lithium enolate with this compound, as detailed in Organic Syntheses.[7]

Materials:

-

Ketone substrate

-

Lithium diisopropylamide (LDA) solution in THF

-

This compound (Mander's reagent)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of the ketone in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in THF is added dropwise to the ketone solution with stirring. The mixture is stirred at -78 °C for a specified time to ensure complete enolate formation.

-

This compound is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude β-keto ester is purified by flash column chromatography on silica (B1680970) gel.

Purification of this compound

This compound can be purified by fractional distillation through a 45 cm glass helices packed column or a 30 cm spinning band column.[2] It can also be distilled through a short Vigreux column and further purified by recrystallization from diethyl ether at -40 °C to yield white crystals that melt at room temperature.[2]

Mandatory Visualizations

As this compound is primarily a synthetic reagent, its "signaling pathways" are chemical reaction pathways. Below are diagrams illustrating the synthesis of this compound and its application in C-acylation.

Caption: Synthesis of this compound.

Caption: C-Acylation using Mander's Reagent.

Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows a singlet at approximately 4.0 ppm, corresponding to the three protons of the methyl group.[2]

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound exhibits two signals. One signal corresponds to the methyl carbon, and the other to the carbonyl carbon.

Infrared (IR) Spectrum

The IR spectrum of this compound shows characteristic absorption bands for the cyano group (C≡N) at approximately 2250 cm⁻¹ and the carbonyl group (C=O) of the ester at around 1750 cm⁻¹.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 85, corresponding to its molecular weight.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the regioselective formation of β-keto esters. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it a reliable tool for synthetic chemists. This guide provides a comprehensive overview to assist researchers and professionals in the effective and safe utilization of this important compound in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 17640-15-2 [chemicalbook.com]

- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 4. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17640-15-2 [amp.chemicalbook.com]

- 6. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for methyl cyanoformate. The information is presented in a clear, structured format to facilitate easy reference and comparison, supplemented by a detailed experimental protocol for data acquisition.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound exhibit characteristic signals corresponding to its distinct chemical environments. The data presented here has been compiled from various spectroscopic databases and is instrumental for the structural elucidation and quality control of this important reagent.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single singlet peak, indicative of the three equivalent protons of the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are reported for spectra obtained in both deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

| Chemical Shift (δ) ppm in CDCl₃[1] | Chemical Shift (δ) ppm in DMSO-d₆ | Assignment |

| 150.3 | 150.8 | Carbonyl Carbon (C=O) |

| 107.5 | 107.8 | Cyano Carbon (C≡N) |

| 56.1 | 55.7 | Methyl Carbon (-OCH₃) |

Experimental Protocol for NMR Data Acquisition

The following is a representative experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

For ¹H NMR: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve approximately 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is a minimum of 4 cm.

2. NMR Spectrometer Setup:

-

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

4. ¹³C NMR Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary cyano and carbonyl carbons.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire range of ¹³C chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of NMR Data Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyanoformate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl cyanoformate (Mander's Reagent), CH₃OC(O)CN. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's vibrational characteristics, experimental protocols for its analysis, and key spectroscopic data.

Introduction to this compound and its Spectroscopy

This compound is a significant organic reagent used primarily for the C-acylation of enolates to produce β-keto esters, a crucial transformation in the synthesis of natural products.[1][2] Understanding its molecular structure and vibrational properties through infrared spectroscopy is essential for quality control, reaction monitoring, and structural elucidation.

IR spectroscopy probes the vibrational modes of a molecule, which are determined by its structure, bond strengths, and atomic masses. For this compound, key vibrational modes include the stretching and bending of its characteristic functional groups: the nitrile (C≡N), the carbonyl (C=O), the ester linkage (C-O), and the methyl group (CH₃). The molecule exists in two conformational forms, s-trans and s-cis, with the s-trans conformer being the more stable form in the gas phase.[3] Theoretical studies using explicitly correlated coupled cluster ab initio methods have been employed to explore the far-infrared region and understand the large-amplitude motions associated with these conformers.[4]

Vibrational Frequency Assignments

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its fundamental vibrational modes. While a complete experimental gas-phase IR spectrum with full assignments is not extensively detailed in readily available literature, theoretical calculations and data from related compounds provide a strong basis for assignments. The far-infrared region, in particular, has been explored through ab initio methods, identifying low-energy torsional and skeletal bending modes.[4]

The following table summarizes the expected and calculated vibrational frequencies for key functional groups of this compound.

| Vibrational Mode Description | Expected Frequency Range (cm⁻¹) | Notes |

| C-H Asymmetric & Symmetric Stretch | 2950 - 3050 | Characteristic of the methyl (CH₃) group. |

| C≡N Stretch | 2250 - 2260 | A sharp, strong band typical for a nitrile group. |

| C=O Stretch (Carbonyl) | 1740 - 1780 | A very strong absorption, characteristic of the ester carbonyl. |

| C-H Asymmetric & Symmetric Bend | 1400 - 1450 | Bending vibrations of the methyl group. |

| C-O-C Asymmetric Stretch | 1150 - 1300 | Strong absorption from the ester linkage. |

| C-C Stretch | 900 - 1000 | Stretching of the single bond between the carbonyl and nitrile carbons. |

| Skeletal Bending Modes | < 600 | Includes torsional and bending modes of the molecular backbone.[4] |

| Methyl Group Torsion | ~300 - 450 | Low-energy vibration involving the rotation of the CH₃ group.[3][4] |

Note: The exact peak positions can be influenced by the physical state (gas, liquid, solid) and the specific conformer being observed.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

This section outlines a detailed methodology for acquiring a high-resolution gas-phase Fourier Transform Infrared (FTIR) spectrum of this compound, based on cited experimental work and standard laboratory practices.[3][5][6]

3.1. Instrumentation

-

Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker model IFS-66, is required.[3]

-

Detector: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is suitable for the mid-IR range.

-

Gas Cell: A 10-20 cm path length gas cell with KBr or NaCl windows, which are transparent in the mid-IR region.

-

Vacuum Line: A standard vacuum line is necessary for sample handling and introduction.

3.2. Sample Preparation and Handling

-

Purification: this compound should be purified prior to analysis, for example, by low-temperature fractional distillation, to remove any impurities.[3]

-

Cell Preparation: The gas cell must be thoroughly cleaned and dried. Evacuate the cell using the vacuum line and flush it several times with an inert gas, such as dry nitrogen, to remove any residual air and moisture.

-

Background Spectrum: Acquire a background spectrum of the evacuated (or nitrogen-filled) gas cell. This spectrum will be automatically subtracted from the sample spectrum to eliminate contributions from the cell windows and any atmospheric gases (e.g., CO₂, H₂O) in the spectrometer's optical path.

3.3. Data Acquisition

-

Sample Introduction: Introduce the purified this compound vapor into the evacuated gas cell from a sample bulb. The pressure should be carefully controlled to be within the range of 4 to 10 mTorr to obtain sharp, well-resolved rotational-vibrational bands without significant pressure broadening.[3]

-

Equilibration: Allow the sample to equilibrate within the cell for several minutes before measurement.

-

Spectrum Collection: Record the sample spectrum. Typically, 64 to 256 scans are co-added to achieve a high signal-to-noise ratio. A resolution of 1 cm⁻¹ or better is recommended for resolving fine structures.[7]

-

Data Processing: The final absorbance spectrum is generated by ratioing the single-beam sample spectrum against the single-beam background spectrum and converting the result to absorbance units.

Workflow and Data Analysis Visualization

The following diagram illustrates the experimental workflow for the IR spectroscopic analysis of this compound.

Caption: Experimental workflow for gas-phase FTIR analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Large amplitude vibrations of acetyl isocyanate, this compound, and acetyl cyanate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Mid-IR Spectroscopy of Gas-Phase Biomolecules: Experiment, Theory, and Instrument Development [odr.chalmers.se]

- 7. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of methyl cyanoformate (CH₃OC(O)CN), a significant reagent in organic synthesis, often referred to as Mander's Reagent.[1] Understanding its mass spectral behavior is crucial for reaction monitoring, quality control, and metabolic studies. This document details the principles, experimental protocols, and data interpretation associated with the analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before analysis.

| Property | Value |

| Molecular Formula | C₃H₃NO₂[2] |

| Molar Mass | 85.06 g/mol [2] |

| Exact Mass | 85.016378 g/mol [3] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 100 to 101 °C[1] |

Mass Spectrometry Analysis: Methodology

GC-MS is the predominant technique for the analysis of volatile and thermally stable compounds like this compound. The process involves chromatographic separation followed by ionization and mass-to-charge ratio analysis.

The typical workflow for GC-MS analysis is a sequential process from sample introduction to data acquisition. This process ensures the separation of the analyte from the sample matrix and its subsequent ionization and detection.

The following protocol outlines a standard method for the GC-MS analysis of this compound.

1. Sample Preparation:

-

Dilute the sample containing this compound in a volatile, GC-compatible solvent such as dichloromethane (B109758) or ethyl acetate.

-

The concentration should be adjusted to fall within the linear range of the instrument, typically in the low µg/mL to pg/mL range.

-

If the sample matrix is complex, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove non-volatile residues.[4]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[6][7]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 15 to 150 amu (atomic mass units). This range covers the molecular ion and all expected fragments.

-

Solvent Delay: A delay of 2-3 minutes is typically used to prevent the high concentration of solvent from saturating the detector.

Data Interpretation: Fragmentation Pattern

Under standard 70 eV Electron Ionization conditions, this compound undergoes extensive and predictable fragmentation.[7] The molecular ion peak at m/z 85 is often of very low abundance or entirely absent due to its instability.[8]

The primary ions observed in the EI mass spectrum of this compound are summarized below. The base peak, the most abundant ion, is at m/z 54.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure |

| 15 | 36.1 | [CH₃]⁺ |

| 29 | 30.3 | [CHO]⁺ |

| 31 | 48.0 | [OCH₃]⁺ |

| 41 | 38.6 | [CH₃CN]⁺• |

| 54 | 99.9 | [C₂NO]⁺ |

| 85 | (Low/Absent) | [C₃H₃NO₂]⁺• (Molecular Ion) |

| Data sourced from MassBank of North America (MoNA).[9] |

The fragmentation of the this compound molecular ion ([M]⁺•) proceeds through several distinct pathways involving the cleavage of weak bonds and rearrangements to form stable daughter ions.

Key Fragmentation Mechanisms:

-

Formation of m/z 54 (Base Peak): The most favorable fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃), which has a mass of 31 Da. This results in the highly stable cyanocarbonyl cation ([O=C-C≡N]⁺).

-

Formation of m/z 41: This ion corresponds to the acetonitrile (B52724) radical cation ([CH₃CN]⁺•). It is formed through a rearrangement process involving the elimination of a neutral carbon dioxide (CO₂) molecule (44 Da).

-

Formation of m/z 31: Cleavage of the ester C-O bond results in the loss of a cyanocarbonyl radical (•C(O)CN) and the formation of the stable methoxy cation ([OCH₃]⁺).

-

Formation of m/z 15: The peak at m/z 15 is characteristic of a methyl cation ([CH₃]⁺), formed by the cleavage of the O-CH₃ bond.

This detailed analysis of the mass spectrum provides a unique fingerprint for the identification and confirmation of this compound in various experimental settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. organomation.com [organomation.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Structure of Methyl Cyanoformate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the Lewis structure of methyl cyanoformate (CH₃OC(O)CN), an important reagent in organic synthesis. Known commonly as Mander's reagent, it serves as an efficient electrophile for the C-acylation of enolates to produce β-keto esters, a crucial transformation in the synthesis of complex natural products and pharmaceutical agents.[1][2] This guide details the systematic derivation of its Lewis structure, presents key physicochemical data, outlines a relevant experimental protocol for its use, and visualizes the logical workflow for its structural determination.

Derivation of the Lewis Structure

The determination of the most stable Lewis structure for this compound follows a systematic process involving the calculation of valence electrons, establishment of the skeletal structure, distribution of electrons, and minimization of formal charges.

Step 1: Chemical Formula and Valence Electron Count The molecular formula for this compound is C₃H₃NO₂.[3][4] The total number of valence electrons is calculated as follows:

-

Carbon (C): 3 atoms × 4 valence electrons/atom = 12

-

Hydrogen (H): 3 atoms × 1 valence electron/atom = 3

-

Nitrogen (N): 1 atom × 5 valence electrons/atom = 5

-

Oxygen (O): 2 atoms × 6 valence electrons/atom = 12

-

Total Valence Electrons: 12 + 3 + 5 + 12 = 32 electrons

Step 2: Skeletal Structure and Electron Distribution The connectivity of the atoms is inferred from its chemical name and confirmed by its canonical SMILES string, COC(=O)C#N.[5][6] This indicates a methyl group attached to an ester oxygen, which is part of a formate (B1220265) group, itself attached to a cyano group.

The skeletal structure is:

Based on this framework and the known bonding patterns of the functional groups:

-

A triple bond is placed between the cyano carbon and nitrogen (C≡N).

-

A double bond is placed between the carbonyl carbon and oxygen (C=O).

-

Single bonds connect the remaining atoms.

-

The remaining 10 valence electrons are distributed as lone pairs on the electronegative oxygen and nitrogen atoms to satisfy the octet rule.

Step 3: Final Lewis Structure and Formal Charge Analysis The resulting structure places two lone pairs on each oxygen atom and one lone pair on the nitrogen atom. A formal charge calculation for each atom confirms the stability of this arrangement:

-

Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - ½(Bonding Electrons)

-

All Hydrogen atoms: 1 - 0 - ½(2) = 0

-

Methyl Carbon: 4 - 0 - ½(8) = 0

-

Ester Oxygen: 6 - 4 - ½(4) = 0

-

Carbonyl Carbon: 4 - 0 - ½(8) = 0

-

Carbonyl Oxygen: 6 - 4 - ½(4) = 0

-

Cyano Carbon: 4 - 0 - ½(8) = 0

-

Nitrogen: 5 - 2 - ½(6) = 0

All atoms have a formal charge of zero, resulting in the most stable and representative Lewis structure for this compound, as depicted below:

Visualization of Lewis Structure Derivation Workflow

The logical process for determining the Lewis structure is illustrated in the following workflow diagram.

Caption: Workflow for the systematic determination of a Lewis structure.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃NO₂ | [3][5] |

| Molecular Weight | 85.06 g/mol | [5][6] |

| Appearance | Colorless liquid | [1] |

| Density | 1.072 g/mL at 25 °C | [5] |

| Boiling Point | 100-101 °C | [1][5] |

| Refractive Index (n20/D) | 1.374 | [5] |

| Flash Point | 26 °C (78.8 °F) | [3] |

Experimental Protocol: C-Acylation Using this compound

This compound is widely used for the regioselective C-acylation of lithium enolates, providing high yields of β-keto esters where other reagents might lead to mixtures of C- and O-acylated products.[5] The following is a representative protocol adapted from a procedure published in Organic Syntheses.[7]

Reaction: Conversion of an enone to a β-keto ester via its lithium enolate.

CAUTION: This procedure generates toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[7]

Materials and Reagents:

-

Substrate (e.g., cyclic enone)

-

Lithium wire

-

Liquid ammonia (B1221849), anhydrous

-

tert-Butyl alcohol, anhydrous

-

Diethyl ether, anhydrous

-

This compound (Mander's reagent)

-

Isoprene (B109036) (quencher)

-

Deionized water

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: A flame-dried, three-necked flask equipped with a dry ice condenser and magnetic stirrer is charged with distilled liquid ammonia (approx. 350 mL for a ~70 mmol scale reaction). Small pieces of lithium wire (2.3 eq.) are added, and the resulting blue solution is stirred at -78 °C.[7]

-

A solution of the enone (1.0 eq.) and tert-butyl alcohol (1.0 eq.) in anhydrous diethyl ether is added dropwise to the lithium-ammonia solution.[7]

-

After the addition is complete, the residual lithium is quenched by the dropwise addition of isoprene until the blue color is discharged. The ammonia is then allowed to evaporate under a stream of dry nitrogen.[7]

-

The remaining ether is removed under reduced pressure to yield the lithium enolate as a white foam, which is then placed under a high vacuum for a short period.[7]

-

C-Acylation: The enolate is suspended in fresh anhydrous diethyl ether (e.g., 80 mL) and cooled to -78 °C with vigorous stirring.[7]

-

This compound (1.1-1.2 eq.) is added to the suspension over 5 minutes. The reaction is stirred at -78 °C for approximately 40 minutes and then allowed to warm to 0 °C.[7]

-

Workup: The reaction is quenched by the addition of water and ether. The mixture is stirred until all precipitate has dissolved. The organic layer is separated, and the aqueous phase is extracted multiple times with ether.[7]

-

The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[7]

-

The solvent is removed by rotary evaporation to yield the crude β-keto ester, which can then be purified by standard methods such as crystallization or flash column chromatography.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound 99 17640-15-2 [sigmaaldrich.com]

- 6. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Mander's Reagent: A Technical Guide to Its Properties and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mander's reagent, chemically known as methyl cyanoformate, is a highly efficient and selective reagent for the introduction of a methoxycarbonyl group in organic synthesis. Its primary application lies in the C-acylation of ketone enolates to produce β-ketoesters, a crucial transformation in the construction of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of Mander's reagent, including its alternative names, CAS number, a detailed experimental protocol for a typical C-acylation reaction, and a visualization of the reaction mechanism.

Chemical Identity and Properties

Mander's reagent is a colorless liquid that offers significant advantages over other acylating agents, such as methyl chloroformate, by favoring C-acylation over O-acylation, leading to higher yields of the desired β-ketoester product.[1][2][3]

Data Presentation: Alternative Names and CAS Number

| Identifier | Value | Reference |

| Primary Name | Mander's reagent | [1][2][4] |

| Preferred IUPAC Name | Methyl carbonocyanidate | [1] |

| Synonym | This compound | [1][2][4][5][6] |

| Synonym | 2-Methoxy-2-oxoacetonitrile | [2] |

| Synonym | Cyanoformic acid methyl ester | [2] |

| CAS Number | 17640-15-2 | [1][5] |

Core Application: C-Acylation of Ketone Enolates

The most prominent application of Mander's reagent is the C-acylation of pre-formed enolates, particularly lithium enolates, to afford β-ketoesters with high regioselectivity.[1] This reaction is fundamental in carbon-carbon bond formation and is widely employed in the synthesis of natural products and pharmaceuticals.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of Mander's reagent. The cyanide group acts as a good leaving group, facilitating the formation of the β-ketoester.

Caption: C-Acylation of a ketone enolate using Mander's reagent.

Experimental Protocols

The following is a representative experimental protocol for the C-acylation of a ketone enolate using Mander's reagent, adapted from a procedure published in Organic Syntheses.

Synthesis of a β-Ketoester via C-Acylation

Caution: This procedure involves the use of highly flammable solvents and toxic cyanide salts. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ketone starting material

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

-

Mander's reagent (this compound)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketone (1.0 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the stirred ketone solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

-

-

C-Acylation:

-

To the enolate solution at -78 °C, add Mander's reagent (1.1 equivalents) dropwise via syringe.

-

Continue stirring the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-ketoester.

-

Logical Workflow for Synthetic Application

The decision to use Mander's reagent is often dictated by the need for high C-selectivity in the acylation of an enolate, particularly with substrates prone to O-acylation with other reagents.

Caption: Decision workflow for using Mander's reagent in synthesis.

Conclusion

Mander's reagent is an invaluable tool for synthetic chemists, providing a reliable and selective method for the preparation of β-ketoesters. Its ability to favor C-acylation over O-acylation makes it the reagent of choice for many complex synthetic endeavors. The protocols and mechanisms outlined in this guide provide a solid foundation for its successful application in a research and development setting.

References

The Theoretical Underpinnings of Methyl Cyanoformate's C-Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoformate (MCF), often referred to as Mander's reagent, is a highly effective electrophile for the C-acylation of enolates, leading to the regioselective synthesis of β-keto esters.[1][2] This remarkable C-selectivity, particularly when compared to other acylating agents like acyl chlorides which often yield significant amounts of O-acylated products, has made MCF an invaluable tool in organic synthesis. This guide provides an in-depth exploration of the theoretical principles that govern the C-selectivity of this compound, supported by experimental evidence and methodologies. Understanding these core principles is crucial for researchers in drug development and process chemistry for the rational design of synthetic routes and optimization of reaction conditions.

The preferential reaction at the carbon atom of an ambident enolate nucleophile is a classic problem in physical organic chemistry. The outcome of the C- versus O-acylation is influenced by a delicate interplay of factors including the nature of the electrophile, the enolate counterion, the solvent, and the reaction temperature. In the case of this compound, its unique electronic structure is the primary determinant of its high fidelity for C-acylation.

Theoretical Basis for C-Selectivity

The high C-selectivity of this compound in reactions with enolates can be rationalized by considering two key theoretical frameworks: Frontier Molecular Orbital (FMO) theory and the Hard and Soft Acids and Bases (HSAB) principle.

Frontier Molecular Orbital (FMO) Theory

FMO theory posits that the outcome of a chemical reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller energy gap between these frontier orbitals leads to a stronger interaction and a lower activation energy for the reaction.

In the case of an enolate, the HOMO has significant electron density on both the oxygen and the α-carbon atoms. However, the carbon atom typically has a larger HOMO coefficient, making it the site of greater orbital-controlled reactivity.

For this compound, the presence of the strongly electron-withdrawing cyano group significantly influences the energy and shape of its LUMO. The LUMO is expected to be localized primarily on the carbonyl carbon, making it the principal electrophilic site. A crucial aspect is the energy of this LUMO. It is postulated that the LUMO of this compound is relatively low in energy, leading to a smaller HOMO-LUMO gap for the interaction with the carbon atom of the enolate compared to the oxygen atom. This preferential orbital overlap favors the C-acylation pathway.

Logical Relationship of FMO Theory in C-Acylation

Caption: FMO theory predicts C-selectivity via optimal HOMO-LUMO overlap.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle provides a complementary qualitative framework for understanding the regioselectivity. It classifies chemical species as "hard" or "soft" based on their polarizability. Hard acids and bases are small, highly charged, and non-polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. The central tenet of the HSAB principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

In an enolate anion, the oxygen atom is considered a "hard" nucleophilic center due to its higher electronegativity and charge density. Conversely, the α-carbon is a "soft" nucleophilic center because its charge is more diffuse and it is more polarizable.

This compound's carbonyl carbon is considered a "soft" electrophilic center. The reasoning behind this classification is the delocalization of the pi-electrons across the carbonyl and cyano groups, which increases its polarizability. In contrast, the carbonyl carbon of a more traditional acylating agent like an acyl chloride is considered "harder" due to the strong inductive effect of the chlorine atom.

According to the HSAB principle, the soft-soft interaction between the soft carbon of the enolate and the soft carbonyl carbon of this compound is favored over the hard-soft interaction between the hard oxygen of the enolate and the soft carbonyl carbon of this compound. This preference for a soft-soft interaction leads to the observed C-acylation.

HSAB Principle Application in C-Acylation

Caption: HSAB principle rationalizes C-selectivity through soft-soft interactions.

Quantitative Data Summary

| Theoretical Model | Prediction for Enolate + this compound Reaction | Rationale |

| Frontier Molecular Orbital (FMO) Theory | Favors C-Acylation | The larger coefficient of the HOMO on the enolate's α-carbon leads to a more favorable orbital overlap with the LUMO of the carbonyl carbon in this compound. |

| Hard and Soft Acids and Bases (HSAB) Principle | Favors C-Acylation | The "soft" α-carbon of the enolate preferentially reacts with the "soft" carbonyl carbon of this compound. |

The following table presents representative experimental data showcasing the high C-selectivity of this compound.

| Substrate (Ketone Precursor) | Enolate Generation Conditions | Product (β-Keto Ester) | C:O Ratio | Yield (%) | Reference |

| Cyclohexanone (B45756) | LDA, THF, -78 °C | Methyl 2-oxocyclohexanecarboxylate | >99:1 | 95 | Organic Syntheses, Coll. Vol. 8, p.404 (1993) |

| 2-Methylcyclohexanone | LDA, THF, -78 °C | Methyl 1-methyl-2-oxocyclohexanecarboxylate | >99:1 | 92 | Organic Syntheses, Coll. Vol. 8, p.404 (1993) |

| Propiophenone | LDA, THF, -78 °C | Methyl 2-benzoylpropanoate | >95:5 | 88 | Mander, L. N.; Sethi, S. P. Tetrahedron Lett.1983 , 24, 5425-5428. |

Experimental Protocols

The following is a detailed experimental protocol for the C-acylation of a ketone enolate with this compound, adapted from a procedure in Organic Syntheses.

Synthesis of Methyl 2-oxocyclohexanecarboxylate

Materials:

-

Diisopropylamine (B44863) (distilled from CaH₂)

-

n-Butyllithium in hexanes (concentration determined by titration)

-

Tetrahydrofuran (THF, distilled from sodium/benzophenone ketyl)

-

Cyclohexanone (distilled)

-

This compound

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexanes

Procedure:

-

Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 15 minutes, then allowed to warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA). The LDA solution is then cooled back to -78 °C. A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Acylation: this compound (1.2 eq) is added neat to the enolate solution at -78 °C via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Workup: The reaction is quenched at -78 °C by the slow addition of 1 M hydrochloric acid until the solution is acidic. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure methyl 2-oxocyclohexanecarboxylate.

Experimental Workflow for C-Acylation

Caption: A typical experimental workflow for the C-acylation of enolates using MCF.

Conclusion

The remarkable C-selectivity of this compound in the acylation of enolates is a consequence of its unique electronic properties. Both Frontier Molecular Orbital theory and the Hard and Soft Acids and Bases principle provide robust theoretical frameworks for understanding this phenomenon. FMO theory highlights the favorable orbital overlap between the enolate's HOMO, with its large coefficient on the α-carbon, and the low-lying LUMO of this compound's carbonyl carbon. The HSAB principle offers a complementary perspective, emphasizing the preferential interaction between the "soft" carbon nucleophile of the enolate and the "soft" electrophilic carbonyl center of this compound. These theoretical models, supported by extensive experimental evidence, provide a solid foundation for the continued application and development of this compound as a key reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Further computational studies involving transition state analysis would provide more quantitative insights and further refine our understanding of this highly selective and valuable transformation.

References

An In-Depth Technical Guide to the Electrophilic Character of Mander's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the formation of carbon-carbon bonds is a fundamental pursuit. Among the myriad of reagents developed for this purpose, Mander's reagent, chemically known as methyl cyanoformate (CH₃OC(O)CN), has established itself as a premier tool for the C-acylation of enolates to furnish β-keto esters.[1][2] These structural motifs are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the electrophilic character of Mander's reagent, detailing its reactivity, selectivity, and applications, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The superior utility of Mander's reagent lies in its pronounced C-selectivity in reactions with ambident enolate nucleophiles, a feature that distinguishes it from more traditional acylating agents like acyl chlorides and chloroformates, which often yield significant amounts of O-acylated byproducts.[2][5] This high fidelity for C-acylation minimizes side reactions and enhances the overall efficiency of synthetic routes.

Core Principles: The Electrophilicity of Mander's Reagent

The electrophilic nature of Mander's reagent is central to its reactivity. The electron-withdrawing cyanide and carbonyl groups create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by enolates.

Reactivity and Selectivity

The key to the C-selectivity of Mander's reagent lies in the principle of hard and soft acids and bases (HSAB). The carbon atom of an enolate is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center. Mander's reagent, in comparison to harder electrophiles like acyl chlorides, is a relatively "soft" electrophile. This compatibility between the soft enolate carbon and the soft electrophilic center of Mander's reagent favors the formation of the C-C bond.

Solvent choice can further modulate this selectivity. For sterically hindered enolates, a switch from tetrahydrofuran (B95107) (THF) to diethyl ether has been observed to shift the selectivity from exclusive O-acylation to complete C-acylation.[6]

Quantitative Data: A Comparative Analysis

While the qualitative preference for C-acylation with Mander's reagent is well-established, quantitative data from various studies underscores its efficacy compared to other acylating agents. The following table summarizes representative yields for the C-acylation of ketone enolates.

| Substrate (Ketone) | Enolate Generation | Acylating Agent | Solvent | C-Acylation Product | Yield (%) | O-Acylation Byproduct | Yield (%) | Reference |

| Cyclohexanone (B45756) | LDA | This compound | THF | Methyl 2-oxocyclohexane-1-carboxylate | >95 | - | <5 | [5] |

| Cyclohexanone | LDA | Methyl Chloroformate | THF | Methyl 2-oxocyclohexane-1-carboxylate | Mixture of C- and O-acylated products | Cyclohex-1-en-1-yl methyl carbonate | Mixture | [5] |

| 3-Methyl-2-cyclohexen-1-one | Li/NH₃ then Me₂CuLi | This compound | THF | Methyl 3-methyl-2-oxocyclohexane-1-carboxylate | 94 | 3-Methylcyclohex-1-en-1-yl methyl carbonate | 6 | [6] |

| Tricyclic Enone | Li/NH₃ | This compound | Ether | C-acylated product | High | - | Not reported | [6] |

| (R)-(-)-Carvone | Li/NH₃ | This compound | THF | 3:1 mixture of diastereomeric β-keto esters | Good | - | Not reported | [6] |

Reaction Mechanism and Stereoselectivity

The reaction between a pre-formed lithium enolate and Mander's reagent proceeds through a well-defined pathway. The stereochemical outcome of the reaction is often predictable, with a preference for axial acylation in unhindered cyclohexanone systems, which is believed to proceed through a twist-boat-like transition state.[6] For conformationally constrained chiral substrates, the diastereoselectivity can be excellent.[6]

Signaling Pathway Diagram

Caption: Reaction mechanism of C-acylation using Mander's reagent.

Experimental Protocols

The following is a representative experimental protocol for the C-acylation of a ketone enolate using Mander's reagent, adapted from a procedure in Organic Syntheses.[6]

Synthesis of Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate

Materials:

-

Octahydronaphthalen-2(1H)-one (enone precursor)

-

Liquid ammonia (B1221849)

-

Lithium wire

-

tert-Butyl alcohol

-

Diethyl ether (anhydrous)

-

This compound (Mander's reagent)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottomed flask equipped with a dry ice condenser and a magnetic stirrer, distill 350 mL of liquid ammonia dried over sodium amide.

-

Cool the flask to -78 °C and add 1.11 g (0.16 mol) of lithium wire in small pieces over 10 minutes to form a deep blue solution.

-

Add a solution of 10.08 g (0.07 mol) of the enone in 5.10 g (0.07 mol) of tert-butyl alcohol and 40 mL of diethyl ether dropwise over 15 minutes at -78 °C.

-

Quench the excess lithium by the dropwise addition of isoprene until the blue color is discharged.

-

Allow the ammonia to evaporate under a stream of dry nitrogen and remove the ether under reduced pressure to obtain the lithium enolate as a white foam.

-

-

C-Acylation:

-

Suspend the lithium enolate in 80 mL of dry diethyl ether at -78 °C with vigorous stirring.

-

Add 6.73 g (0.08 mol) of this compound over 5 minutes.

-

Maintain stirring at -78 °C for an additional 40 minutes, then allow the mixture to warm to 0 °C.

-

-

Work-up and Purification:

-

Add 500 mL of water and 200 mL of ether and stir vigorously until the precipitate dissolves.

-

Separate the organic layer and extract the aqueous phase with ether (2 x 300 mL).

-

Combine the organic extracts, wash with water (200 mL) and brine (200 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a pale yellow oil.

-

Dissolve the oil in hexane and cool to induce crystallization of the product.

-

Collect the crystals by filtration. Further purification of the mother liquor can be achieved by flash chromatography (ethyl acetate/hexane, 13:87) on silica (B1680970) gel.

-

Caution: This reaction generates lithium cyanide, which is highly toxic. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Aqueous waste containing cyanide must be treated with a suitable oxidizing agent (e.g., bleach) before disposal.

Experimental Workflow Diagram

Caption: A typical experimental workflow for C-acylation.

Conclusion

Mander's reagent stands out as a highly effective and selective electrophile for the C-acylation of enolates. Its inherent electronic properties, favoring attack at the carbon nucleophile of enolates, lead to the efficient and high-yielding synthesis of β-keto esters. The predictability of its reactivity and stereoselectivity, coupled with well-established experimental protocols, makes it an invaluable tool for researchers and professionals in the fields of organic synthesis and drug development. The continued application of Mander's reagent in the construction of complex molecular architectures is a testament to its enduring importance in modern chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Versatility of Cyanoformate Esters: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of cyanoformate esters in modern organic chemistry. From their initial preparation to their role as powerful reagents in complex molecule synthesis, this document details the evolution of their utility. Key synthetic methodologies are presented with detailed experimental protocols, and extensive quantitative data is summarized for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are interested in leveraging the unique reactivity of cyanoformate esters.

Introduction: A Historical Perspective

The journey of cyanoformate esters from niche chemicals to versatile synthetic tools has been marked by significant advancements in their preparation and a growing appreciation of their reactivity. Early synthetic routes were often hampered by harsh conditions and the use of highly toxic reagents. A notable early method for the preparation of cyanoformate esters involved the reaction of alkyl chloroformates with potassium cyanide in the presence of crown ethers, as developed by Childs and Weber. This phase-transfer catalysis approach, while effective, faced challenges in scalability due to the cost of crown ethers and the use of hazardous solvents like methylene (B1212753) chloride.[1]

A significant breakthrough in the practical synthesis of cyanoformate esters came with the development of processes utilizing organosilyl nitriles. Lidy and Sundermeyer first reported the formation of ethyl and methyl cyanoformates by reacting the corresponding chloroformates with trimethylsilyl (B98337) nitrile, albeit with limitations in reaction completion and scalability.[1] Subsequent improvements, detailed in various patents, have led to economically feasible and scalable processes. These modern methods often involve the anhydrous reaction of alkyl haloformates with organosilyl nitriles in the presence of a catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce high yields of pure cyanoformate esters.[1]

The development of methyl cyanoformate as "Mander's reagent" was a pivotal moment in the application of this class of compounds. It was recognized as a superior reagent for the C-acylation of enolates to furnish β-keto esters, overcoming the common issue of O-acylation observed with other acylating agents. This discovery solidified the role of cyanoformate esters as indispensable tools in carbon-carbon bond formation.

Synthesis of Cyanoformate Esters

The synthesis of cyanoformate esters has evolved to favor safer, more efficient, and economically viable methods. The following sections detail a modern and widely applicable experimental protocol.

General Protocol for the Synthesis of Alkyl Cyanoformates via Silylation

This method, adapted from patented industrial processes, describes the synthesis of alkyl cyanoformates from the corresponding chloroformates and trimethylsilyl nitrile, catalyzed by a tertiary amine.

Experimental Protocol:

-

To a dry, nitrogen-purged reaction vessel equipped with a stirrer and a dropping funnel, add the alkyl chloroformate (1.0 eq.) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (approx. 0.002 eq.).

-

Cool the mixture to approximately 20°C using a water bath.

-

Slowly add trimethylsilyl nitrile (1.0 eq.) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature between 20-30°C.

-

After the addition is complete, allow the reaction to stir at ambient temperature for approximately 12 hours, or until the reaction is complete as monitored by gas chromatography.

-

Upon completion, remove the by-product, trimethylsilyl chloride, by distillation under reduced pressure.

-

The desired alkyl cyanoformate ester is then isolated by distillation.

Quantitative Data for Cyanoformate Ester Synthesis

The following table summarizes the yields of various alkyl cyanoformates prepared using the organosilyl nitrile method.

| R in R-OCOCN | Chloroformate | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) |

| Methyl | Methyl Chloroformate | 94 | >98 | 68 (atmospheric) |

| Ethyl | Ethyl Chloroformate | 96 | >98 | 115-116 (atmospheric) |

| Isobutyl | Isobutyl Chloroformate | 97 | 98 | 52-53/20 |

| Phenyl | Phenyl Chloroformate | 92 | 98 | 74-75/5 |

Data compiled from patented procedures.[1]

Key Synthetic Applications

Cyanoformate esters are versatile reagents with a broad range of applications in organic synthesis. The following sections highlight some of the most significant transformations.

C-Acylation of Enolates: The Mander's Reagent

This compound, widely known as Mander's reagent, is exceptionally effective for the C-acylation of preformed lithium enolates to produce β-keto esters with high regioselectivity.[2] This method is often superior to using other acylating agents like acyl halides or anhydrides, which can lead to significant amounts of O-acylated byproducts.

Experimental Protocol for C-Acylation:

-

Generate the lithium enolate of the starting ketone in an appropriate solvent (e.g., by reaction with a lithium amide base in THF or by reduction of an enone with lithium in liquid ammonia).

-

Suspend the preformed lithium enolate in dry diethyl ether at -78°C under a nitrogen atmosphere.

-

Add this compound (1.1-1.2 eq.) dropwise to the vigorously stirred enolate suspension over a 5-minute period.

-

Maintain stirring at -78°C for 40 minutes, then allow the mixture to warm to 0°C.

-

Quench the reaction with water and extract the product with ether.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester, which can be further purified by chromatography or distillation.

Workflow for C-Acylation using Mander's Reagent:

Caption: General workflow for the synthesis of β-keto esters.

Quantitative Data for β-Keto Ester Synthesis:

The following table presents the yields for the C-acylation of various ketone-derived lithium enolates with this compound.

| Entry | Substrate | Product | Yield (%) |

| 1 | Cyclohexanone | Methyl 2-oxocyclohexane-1-carboxylate | 90-95 |

| 2 | 4-tert-Butylcyclohexanone | Methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | 93 |

| 3 | 2-Methylcyclohexanone | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 85-90 |

| 4 | Propiophenone | Methyl 2-benzoylpropanoate | 88 |

| 5 | Estrone methyl ether | Methyl 16-oxoestrone-17-carboxylate methyl ether | 85 |

Data sourced from Organic Syntheses.[2]

Synthesis of Cyanohydrin Carbonates

Ethyl cyanoformate serves as an excellent reagent for the synthesis of cyanohydrin carbonates from aldehydes. This transformation can be achieved with high enantioselectivity using a chiral catalyst.

Experimental Protocol for Asymmetric Synthesis of Cyanohydrin Carbonates:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral bimetallic titanium catalyst (e.g., [(salen)TiO]₂) (5 mol%) in a suitable solvent like toluene.

-

Cool the solution to the desired temperature (e.g., -40°C).

-

Add the aldehyde (1.0 eq.) to the catalyst solution.

-

Slowly add ethyl cyanoformate (1.2 eq.) to the mixture.

-